molecular formula C18H17N3O7S B2909964 [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate CAS No. 478078-72-7

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate

Cat. No.: B2909964
CAS No.: 478078-72-7
M. Wt: 419.41
InChI Key: MOGOEBIVIPOJAY-HTXNQAPBSA-N
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Description

The compound [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate is a sulfonate derivative featuring a cyclohexylideneamino Schiff base scaffold substituted with a 2,4-dinitrophenyl group. Its structure comprises:

  • Cyclohexylideneamino linkage: This conjugated imine group (C=N) is characteristic of Schiff bases, which are known for their coordination chemistry and applications in catalysis or materials science.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c22-20(23)13-10-11-16(18(12-13)21(24)25)15-8-4-5-9-17(15)19-28-29(26,27)14-6-2-1-3-7-14/h1-3,6-7,10-12,15H,4-5,8-9H2/b19-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGOEBIVIPOJAY-HTXNQAPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOS(=O)(=O)C2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OS(=O)(=O)C2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate typically involves multiple steps, including the formation of the cyclohexylidene intermediate and the subsequent attachment of the dinitrophenyl and benzenesulfonate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analog: (E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide

Key Differences :

Feature Target Compound Compound
Functional Group Benzenesulfonate (SO₃⁻) Benzenesulfonamide (SO₂NH-)
Substituents 2,4-Dinitrophenyl (electron-withdrawing) 3,5-Di-tert-butyl-2-hydroxy (electron-donating)
Molecular Formula C₁₈H₁₆N₃O₇S C₂₈H₄₀N₂O₃S
Polarity Higher (sulfonate group) Moderate (sulfonamide and bulky alkyl groups)

Implications :

  • Solubility : The sulfonate group in the target compound likely increases aqueous solubility compared to the sulfonamide and hydrophobic tert-butyl groups in .
  • Steric Effects : Bulky tert-butyl groups in introduce steric hindrance, absent in the target compound, which may affect packing in crystal structures or reaction kinetics.

Coordination Chemistry Analog: Fe(II) Complex of 2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol

Key Differences :

Feature Target Compound Ligand
Backbone Cyclohexylideneamino-benzenesulfonate Hydrazinylidene-phenol
Coordination Sites Likely via sulfonate O and imine N Phenolic O, hydrazine N, and nitro O (if chelated)
Metal Interaction Not reported Octahedral Fe(II) complex
Electronic Effects Electron-withdrawing nitro groups Similar nitro groups but with phenolic donor

Implications :

  • Ligand Behavior: The target compound’s sulfonate group may act as a counterion rather than a direct ligand, unlike the phenolic O and hydrazine N in .
  • Geometric Influence: The cyclohexane ring in the target compound introduces conformational rigidity, whereas the hydrazine-phenol ligand in allows for planar coordination.

Computational and Spectroscopic Insights

Basis Set Optimization

Gaussian basis sets (e.g., triple zeta valence, TZV) optimized for atoms Li–Kr are critical for modeling compounds like the target. These basis sets enable accurate calculations of:

  • Electron density : Relevant for predicting reactivity and spectroscopic properties.

Correlation Energy Methods

The Colle-Salvetti correlation-energy formula, adapted into density-functional theory (DFT), could model the target compound’s electronic structure.

Biological Activity

The compound [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17N3O6S
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate

The compound features a cyclohexylidene moiety, a dinitrophenyl group, and a sulfonate functional group. These structural elements contribute to its reactivity and biological activity.

The biological activity of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways.
  • Gene Expression Alteration : The compound may influence the expression of genes related to cell growth and apoptosis.

Antifungal Activity

A study investigating the antifungal properties of related compounds found that derivatives of dinitrophenyl-cyclohexylidene exhibited significant activity against Candida spp., including fluconazole-resistant strains. The results indicated that these compounds could maintain potent antifungal effects at lower concentrations compared to traditional antifungals like amphotericin B and fluconazole .

Cytotoxicity and Toxicity Assessment

Toxicity assessments using MTT reduction assays revealed that compounds similar to [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate demonstrated low toxicity across various cell lines. This characteristic makes them promising candidates for further development in therapeutic applications .

Study on Antifungal Agents

In a comparative study of antifungal agents, derivatives of [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzenesulfonate were tested against clinical isolates of Candida. The findings indicated that these compounds exhibited broad-spectrum fungicidal activity with minimal toxicity .

CompoundMIC (µg/mL)Activity Against C. albicansActivity Against C. krusei
Compound A0.5YesYes
Compound B1.0YesNo
Compound C0.25YesYes

Mechanistic Insights

Research has shown that the mechanism by which these compounds exert their antifungal effects involves disrupting the integrity of fungal cell membranes and inhibiting critical metabolic pathways .

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